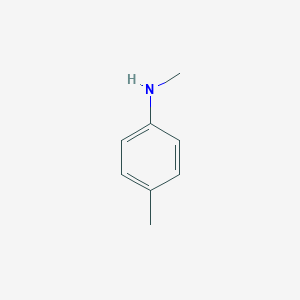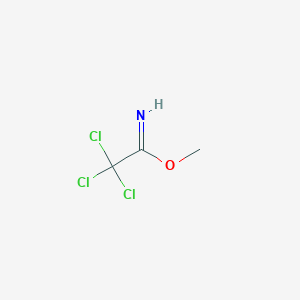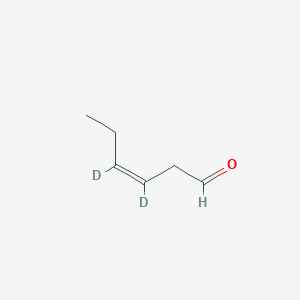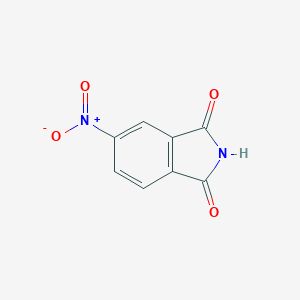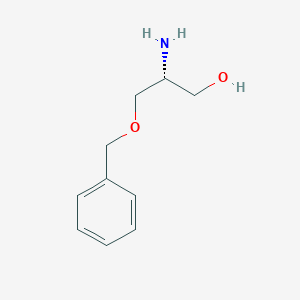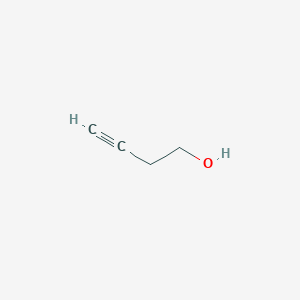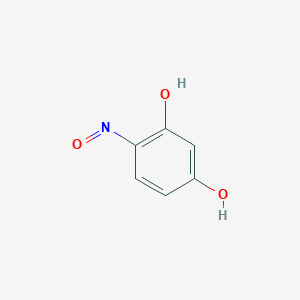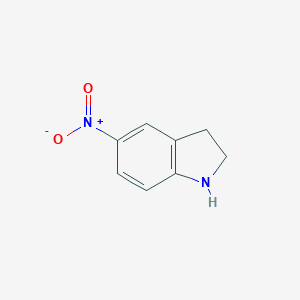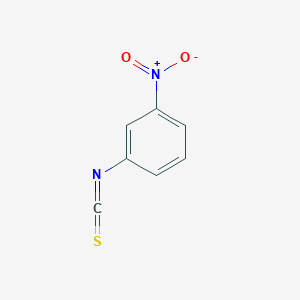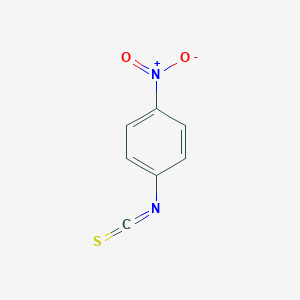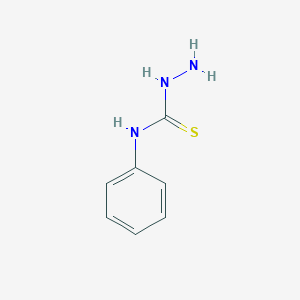
4-Phenylthiosemicarbazid
Übersicht
Beschreibung
4-Phenylthiosemicarbazide is a thiosemicarbazide derivative with the chemical formula C7H9N3S. It is known for its applications in agriculture as a pesticide and possesses antibacterial properties due to electron delocalization in the thiosemicarbazide moiety . This compound appears as a white to light yellow crystalline powder and has a melting point of 138 to 141 °C .
Wissenschaftliche Forschungsanwendungen
4-Phenylthiosemicarbazide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
4-Phenylthiosemicarbazide (4-PTSC) is primarily used as an agricultural chemical and pesticide . It also possesses antibacterial properties attributed to electron delocalization in the thiosemicarbazide moiety . The compound’s primary targets are therefore pests in agriculture and bacteria in various environments.
Mode of Action
The mode of action of 4-PTSC involves its strong chemical coordination with its targets. For instance, in the context of perovskite solar cells, 4-PTSC acts as a strong coordination complex and a reducing agent to passivate uncoordinated Sn2+ and halide ions, thereby reducing defect formation .
Biochemical Pathways
It is known that the compound can interact with fluoride and cyanide ions . The interaction binding mode of 4-PTSC with F− and CN− was found to be 1:1 based on the Job’s plot analysis .
Result of Action
The result of 4-PTSC’s action can be seen in its applications. In agriculture, it acts as a pesticide, helping to control pests . In antibacterial applications, it helps to inhibit bacterial growth . In the context of perovskite solar cells, 4-PTSC helps to achieve a densely packed Sn-HP film with fewer imperfections .
Action Environment
The action of 4-PTSC can be influenced by various environmental factors. For instance, in the context of perovskite solar cells, the hydrophobic nature of 4-PTSC mitigates Sn2+ oxidation by repelling moisture, enhancing stability . .
Biochemische Analyse
Biochemical Properties
4-Phenylthiosemicarbazide plays a significant role in biochemical reactions, particularly due to its ability to interact with various biomolecules. It has been shown to form strong chemical coordination with tin ions (Sn²⁺) and halide ions, which helps in reducing defect formation in perovskite films . Additionally, 4-Phenylthiosemicarbazide acts as a reducing agent and a coordination complex, passivating uncoordinated tin ions and halide ions, thereby enhancing the stability and efficiency of perovskite solar cells . The antibacterial properties of 4-Phenylthiosemicarbazide are attributed to its interaction with bacterial cell components, disrupting their normal functions .
Cellular Effects
4-Phenylthiosemicarbazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of perovskite solar cells, it has been observed to enhance the stability and efficiency of the cells by reducing defect states and improving carrier lifetime and extraction . The compound’s antibacterial properties suggest that it can disrupt bacterial cell functions, potentially affecting cell signaling and gene expression . Detailed studies on its effects on eukaryotic cells are limited.
Molecular Mechanism
The molecular mechanism of 4-Phenylthiosemicarbazide involves its strong chemical coordination with tin ions and halide ions, forming stable complexes that reduce defect formation in perovskite films . The compound acts as a reducing agent, passivating uncoordinated tin ions and halide ions, thereby preventing the formation of tin iodide (SnI₄) and reducing defect states . The π-conjugated phenyl ring in 4-Phenylthiosemicarbazide facilitates preferred crystal growth orientation, enhancing the stability and efficiency of perovskite solar cells . Additionally, its hydrophobic nature helps in repelling moisture, further improving stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylthiosemicarbazide have been observed to change over time. The compound has shown exceptional stability in perovskite solar cells, maintaining outstanding performance over 1,200 hours under ambient conditions without encapsulation . This stability is attributed to its ability to form stable complexes with tin ions and halide ions, reducing defect formation and enhancing the overall stability of the perovskite films . Detailed studies on its long-term effects on cellular functions are limited.
Dosage Effects in Animal Models
Studies on the dosage effects of 4-Phenylthiosemicarbazide in animal models are limited. Its antibacterial properties suggest that it could have toxic or adverse effects at high doses. The compound’s ability to disrupt bacterial cell functions indicates that it could potentially affect eukaryotic cells at higher concentrations
Metabolic Pathways
Its interaction with tin ions and halide ions suggests that it could be involved in metabolic pathways related to metal ion coordination and reduction . The compound’s antibacterial properties indicate that it could affect metabolic flux and metabolite levels in bacterial cells
Transport and Distribution
Its ability to form stable complexes with tin ions and halide ions suggests that it could be transported and distributed through metal ion transporters and binding proteins . The compound’s hydrophobic nature indicates that it could accumulate in lipid-rich regions, affecting its localization and distribution within cells .
Subcellular Localization
Its ability to form stable complexes with tin ions and halide ions suggests that it could be localized in regions with high metal ion concentrations . The compound’s hydrophobic nature indicates that it could be directed to lipid-rich compartments or organelles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Phenylthiosemicarbazide can be synthesized from phenyl isothiocyanate and hydrazine hydrate in ethanol at room temperature. The reaction yields 4-phenylthiosemicarbazide in an 86% yield . The reaction scheme is as follows:
C6H5NCS+NH2NH2⋅H2O→C6H5NHCSNHNH2
Industrial Production Methods: Industrial production methods for 4-Phenylthiosemicarbazide typically involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazides.
Vergleich Mit ähnlichen Verbindungen
- Thiosemicarbazide
- 4-Methyl-3-thiosemicarbazide
- 4-Allylthiosemicarbazide
- 4-Ethyl-3-thiosemicarbazide
Comparison: 4-Phenylthiosemicarbazide is unique due to its phenyl group, which enhances its stability and reactivity compared to other thiosemicarbazides. This phenyl group also contributes to its antibacterial properties and its effectiveness as an additive in perovskite solar cells .
Eigenschaften
IUPAC Name |
1-amino-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIGUVBJOHCXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063808 | |
| Record name | Hydrazinecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-69-9 | |
| Record name | 4-Phenylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylthiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3-thiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenyl-3-thiosemicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinecarbothioamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenyl)thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Phenylthiosemicarbazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH3R5JE2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-phenylthiosemicarbazide?
A1: 4-Phenylthiosemicarbazide has the molecular formula C7H9N3S and a molecular weight of 167.24 g/mol. Key spectroscopic data include:
- IR Spectroscopy:
- NMR Spectroscopy:
Q2: How does chlorine substitution on the phenyl ring affect the structure and activity of 4-phenylthiosemicarbazide?
A2: Introducing a chlorine atom at the para position of the phenyl ring in 4-(4-chlorophenyl)thiosemicarbazide leads to increased electron delocalization within the thiosemicarbazide moiety. [] This enhanced delocalization influences the compound's electron-donating and reducing capabilities, contributing to its observed increase in antibacterial activity.
Q3: How does the presence of an electron-releasing methoxy group at the para position of the phenyl ring affect the structure and activity of 4-phenylthiosemicarbazide?
A3: Similar to chlorine substitution, the presence of a methoxy group in 4-(4-methoxyphenyl)thiosemicarbazide leads to significant electron localization at the hydrazinic end of the thiosemicarbazide side chain. [] This electron-releasing effect enhances the antibacterial activity of the compound.
Q4: What is the typical reactivity of 4-phenylthiosemicarbazide?
A4: 4-Phenylthiosemicarbazide exhibits diverse reactivity, primarily as a nucleophile and a chelating agent.
- Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form thiosemicarbazones. [, , , , , ]
- Cyclization Reactions: It can participate in cyclization reactions, leading to the formation of various heterocyclic compounds like 1,3,4-thiadiazoles, 1,3,4-thiadiazines, and 1,2,4-triazoles. [, , , , , ]
- Complex Formation: As an N,S-donor ligand, it forms stable complexes with various metal ions. [, , , , , , ]
Q5: Can you elaborate on the catalytic applications of 4-phenylthiosemicarbazide and its metal complexes?
A5: While 4-phenylthiosemicarbazide itself is not widely recognized as a catalyst, its metal complexes, particularly those with zinc and copper, have been successfully employed as catalysts in the ring-opening polymerization (ROP) of ε-caprolactone. [] This catalytic activity highlights the potential of its metal complexes in polymer synthesis.
Q6: How do steric and electronic effects influence the condensation reactions of 4-phenylthiosemicarbazide with aldehydes and ketones?
A6: Research suggests that electronic effects play a more significant role than steric effects in controlling the condensation reactions of 4-phenylthiosemicarbazide with aldehydes and ketones. [] For instance, the presence of a phenyl ring directly attached to the carbonyl group significantly diminishes the reactivity due to its mesomeric donating effect, while steric hindrance from substituents has a less pronounced impact.
Q7: What are the known biological activities of 4-phenylthiosemicarbazide and its derivatives?
A7: 4-Phenylthiosemicarbazide and its derivatives have demonstrated a broad spectrum of biological activities, including:
- Antibacterial Activity: Notably effective against both Gram-positive and Gram-negative bacteria. [, , , , , , ]
- Antifungal Activity: Shows promising activity against various fungal strains. [, ]
- Antiviral Activity: Some derivatives have shown potential against certain viruses. [, ]
- Anticancer Activity: Certain derivatives have demonstrated antitumor and antileukemic properties. [, , ]
Q8: How does the structure of 4-phenylthiosemicarbazide relate to its antibacterial activity?
A8: The electron delocalization within the thiosemicarbazide moiety, influenced by substituents on the phenyl ring, appears crucial for antibacterial activity. [] Electron-donating groups like methoxy enhance this delocalization and increase activity, while electron-withdrawing groups may have the opposite effect.
Q9: Are there any studies on the mechanism of action of 4-phenylthiosemicarbazide and its derivatives?
A9: While specific mechanisms are still under investigation, the biological activities are often attributed to:
- Metal Chelation: Forming complexes with essential metal ions in biological systems. [, , ]
- Reductive Capacity: Acting as reducing agents within cells, potentially disrupting redox processes. [, , ]
Q10: What analytical techniques are commonly employed to characterize and quantify 4-phenylthiosemicarbazide?
A10: Common analytical techniques include:
- Spectroscopic Methods: IR, UV-Vis, and NMR spectroscopy are used for structural elucidation and characterization. [, , , , , ]
- Elemental Analysis: Determining the elemental composition of the compound. [, ]
- Chromatographic Techniques: HPLC and GC can be used for separation and quantification in complex mixtures. [, ]
Q11: Are there environmental concerns associated with 4-phenylthiosemicarbazide and its derivatives?
A11: While detailed ecotoxicological data are limited, responsible waste management and recycling strategies should be implemented. [] Further research is necessary to fully assess their environmental impact and develop mitigation strategies.
Q12: How is computational chemistry being used in research related to 4-phenylthiosemicarbazide?
A12: Computational chemistry plays a significant role in:
- Structure Optimization: Determining the most stable conformations of the molecule. []
- Molecular Docking: Predicting the binding interactions of the compound and its derivatives with biological targets like DNA. []
- QSAR Modeling: Developing quantitative structure-activity relationship models to guide the design of new derivatives with enhanced activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


